Lucifer yellow iodoacetamide (dipotassium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

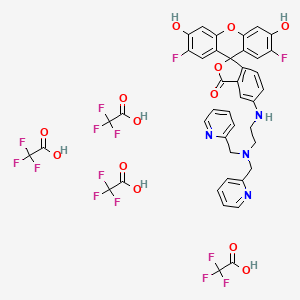

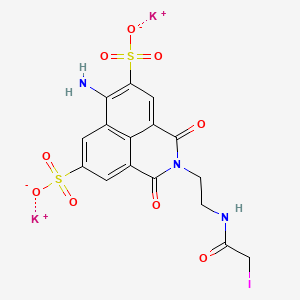

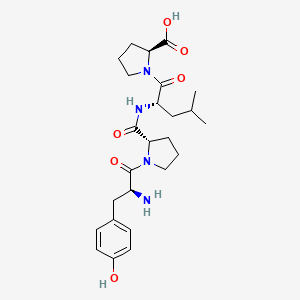

Lucifer yellow iodoacetamide (dipotassium) is a thiol-reactive fluorescent tracer widely used in scientific research. It is known for its ability to label proteins and other biomolecules, making it a valuable tool in various fields such as biochemistry, molecular biology, and cell biology . The compound has a molecular formula of C16H12IK2N3O9S2 and a molecular weight of 659.51 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lucifer yellow iodoacetamide (dipotassium) involves the reaction of Lucifer yellow with iodoacetamide. The reaction typically takes place in an aqueous solution under controlled pH conditions to ensure the thiol-reactive properties of the compound are preserved .

Industrial Production Methods

Industrial production of Lucifer yellow iodoacetamide (dipotassium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored at -20°C in powder form and at -80°C in solution form to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Lucifer yellow iodoacetamide (dipotassium) primarily undergoes thiol-reactive substitution reactions. It reacts with thiol groups (-SH) present in proteins and other biomolecules, forming stable thioether bonds .

Common Reagents and Conditions

The common reagents used in these reactions include thiol-containing compounds and buffers to maintain the pH. The reaction conditions typically involve mild temperatures and neutral to slightly alkaline pH to facilitate the thiol-reactive substitution .

Major Products Formed

The major products formed from these reactions are labeled proteins and biomolecules, which can be used for various analytical and imaging purposes .

Scientific Research Applications

Lucifer yellow iodoacetamide (dipotassium) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Lucifer yellow iodoacetamide (dipotassium) involves its thiol-reactive properties. The compound reacts with thiol groups in proteins and other biomolecules, forming stable thioether bonds. This reaction allows the compound to label and trace the biomolecules, facilitating their detection and analysis .

Comparison with Similar Compounds

Lucifer yellow iodoacetamide (dipotassium) is unique due to its high specificity for thiol groups and its strong fluorescent properties. Similar compounds include:

Lucifer yellow CH dipotassium salt: Another fluorescent dye used for intracellular staining.

Lucifer yellow VS dilithium salt: A variant used for labeling and tracing applications.

Lucifer yellow anhydride dipotassium salt: Used for similar purposes but with different chemical properties.

These compounds share similar applications but differ in their chemical structures and specific uses.

Properties

Molecular Formula |

C16H12IK2N3O9S2 |

|---|---|

Molecular Weight |

659.5 g/mol |

IUPAC Name |

dipotassium;6-amino-2-[2-[(2-iodoacetyl)amino]ethyl]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate |

InChI |

InChI=1S/C16H14IN3O9S2.2K/c17-6-12(21)19-1-2-20-15(22)9-4-7(30(24,25)26)3-8-13(9)10(16(20)23)5-11(14(8)18)31(27,28)29;;/h3-5H,1-2,6,18H2,(H,19,21)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |

InChI Key |

HWDOXUSRUBLQPA-UHFFFAOYSA-L |

Canonical SMILES |

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCNC(=O)CI)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)

![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)

![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)

![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)